N-(3-(4-phenylpiperazin-1-yl)propyl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(4-phenylpiperazin-1-yl)propyl)pivalamide is a chemical compound that features a piperazine ring substituted with a phenyl group and a propyl chain terminating in a pivalamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for N-(3-(4-phenylpiperazin-1-yl)propyl)pivalamide are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-(4-phenylpiperazin-1-yl)propyl)pivalamide can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic derivatives.
Reduction: The piperazine ring can be reduced under specific conditions.
Substitution: The propyl chain can undergo substitution reactions, particularly at the terminal amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenated reagents like bromoalkanes can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl group can yield phenolic compounds, while substitution reactions can introduce various functional groups to the propyl chain.
Scientific Research Applications
N-(3-(4-phenylpiperazin-1-yl)propyl)pivalamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of piperazine derivatives on biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(3-(4-phenylpiperazin-1-yl)propyl)pivalamide involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The piperazine ring is known to interact with serotonin and dopamine receptors, potentially modulating their activity and influencing neurological processes .
Comparison with Similar Compounds
Similar Compounds
1-Phenylpiperazine: A simpler analog with similar pharmacological properties.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: A compound with a pyrimidine ring that also exhibits acetylcholinesterase inhibitory activity.
Uniqueness
N-(3-(4-phenylpiperazin-1-yl)propyl)pivalamide is unique due to its specific structural features, such as the pivalamide group, which can influence its pharmacokinetic properties and biological activity. This makes it a valuable compound for the development of new therapeutic agents.
Properties
IUPAC Name |
2,2-dimethyl-N-[3-(4-phenylpiperazin-1-yl)propyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O/c1-18(2,3)17(22)19-10-7-11-20-12-14-21(15-13-20)16-8-5-4-6-9-16/h4-6,8-9H,7,10-15H2,1-3H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UISLROPPPLICLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCCN1CCN(CC1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.